Product packaging for hemoglobin S Providence(Cat. No.:CAS No. 121650-82-6)

hemoglobin S Providence

Cat. No.: B1167816
CAS No.: 121650-82-6
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Description

Hemoglobin S Providence is a naturally occurring mutant human hemoglobin that arises from a dual substitution at position β82, where lysine is replaced by either asparagine or aspartic acid . This mutation is notable because β82 lysine is a residue typically involved in 2,3-diphosphoglycerate (2,3-DPG) binding and is usually invariant in human hemoglobin beta chains . Research has demonstrated that the Providence mutation (βK82D) confers extraordinary oxidative stability to the hemoglobin molecule . Studies show that this compound exhibits significant resistance to oxidation, substantially reducing the irreversible oxidation of the βCys93 residue, a critical "hotspot" for oxidative damage, when challenged with hydrogen peroxide (H2O2) . This oxidative stability is attributed to enhanced pseudoperoxidase activity, which allows the ferryl heme species to be effectively autoreduced back to the less reactive ferric state, thus limiting protein damage . The primary research value of this compound lies in its application as a model for designing safer hemoglobin-based oxygen carriers (HBOCs) and as a potential gene-editing target for sickle cell disease (SCD) . Introducing the βK82D mutation into sickle cell hemoglobin (HbS, βE6V) not only improves its oxidative stability but also increases the delay time of sickle cell fiber formation, addressing the central pathophysiology of SCD . Consequently, this compound is essential for investigations in vascular endothelial redox homeostasis, energy metabolism, and the development of oxidatively stable oxygen therapeutics . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

121650-82-6

Molecular Formula

C24H16K2O6S2

Synonyms

hemoglobin S Providence

Origin of Product

United States

Genetic Basis and Molecular Origin of Hemoglobin S Providence

Factors Influencing Deamidation

Several key factors are known to influence the rate of protein deamidation:

pH: The rate of deamidation is highly dependent on pH. wikipedia.orgmdpi.com Generally, the reaction is accelerated at neutral and, more significantly, at alkaline pH levels. wikipedia.orgtaylorandfrancis.com

Temperature: Like most chemical reactions, the rate of deamidation increases with rising temperature. wikipedia.orgmdpi.com Even within the physiological range, temperature can affect the speed of this modification. mdpi.com

Ionic Strength: The concentration of ions in the surrounding solution can influence the stability of the protein's structure, thereby affecting the accessibility of asparagine residues to water and influencing the deamidation rate. mdpi.compreprints.org

Protein Structure and Sequence: The three-dimensional conformation of the protein plays a crucial role. mdpi.compreprints.org The primary sequence of amino acids flanking the asparagine residue is particularly important. wikipedia.org For instance, an asparagine followed by a small, flexible residue like glycine (B1666218) is more prone to deamidation. wikipedia.orgprovidence.edu The local protein microenvironment, including its flexibility and the accessibility of the residue to the solvent, directly impacts the reaction rate. mdpi.comnih.gov In some hemoglobin variants, the introduction of a histidine residue near an asparagine has been suggested to catalyze the deamidation reaction. nih.gov For Hemoglobin S Providence, the altered structure due to the mutations and the specific location of the β82 residue within the 2,3-diphosphoglycerate binding site create an environment conducive to deamidation. nih.govprovidence.edu

Table 2: General Factors Affecting Protein Deamidation

Factor Effect on Deamidation Rate
pH Increases at neutral to alkaline pH wikipedia.orgtaylorandfrancis.com
Temperature Increases with higher temperature wikipedia.orgmdpi.com
Ionic Strength Can influence protein stability and residue accessibility mdpi.compreprints.org
Primary Sequence Residue following Asn (e.g., Glycine) increases rate wikipedia.orgprovidence.edu
3D Structure Higher flexibility and solvent accessibility increase rate mdpi.comnih.gov

The conversion of this compound-Asn to this compound-Asp is a clear in vivo example of this post-translational modification, demonstrating how a single genetic mutation can lead to two distinct protein forms through a subsequent, environmentally influenced chemical process. nih.govjci.org

Structural and Conformational Dynamics of Hemoglobin S Providence

Impact of βGlu6Val Substitution on Molecular Hydrophobicity and Solubility

The first mutation, βGlu6Val, is the hallmark of Hemoglobin S (HbS). nih.govshuaa.om It involves the replacement of a negatively charged, polar glutamic acid residue with a nonpolar, neutral valine at the sixth position of the β-globin chain. nih.gov This substitution significantly increases the hydrophobicity of the hemoglobin molecule's surface. The primary consequence of this altered hydrophobicity is a marked reduction in the solubility of the deoxygenated form of the hemoglobin. This reduced solubility promotes the polymerization of deoxyhemoglobin molecules, leading to the characteristic sickling of red blood cells. nih.gov

Because Hemoglobin S-Providence possesses this βGlu6Val substitution, it consistently yields positive results in sickling and solubility tests, a direct confirmation of its sickling potential. nih.govpsu.eduomjournal.org Although routine electrophoresis at both alkaline and acidic pH may not distinguish it from normal Hemoglobin A (HbA), its sickling nature is a key diagnostic feature. nih.gov This underscores the dominant role of the βGlu6Val mutation in dictating the molecule's physical behavior under deoxygenated conditions.

Role of βLys82Asn/Asp Substitution in the 2,3-Diphosphoglycerate (2,3-DPG) Binding Site

The second mutation defines Hemoglobin Providence and occurs at position 82 of the beta chain, a critical location within the central cavity of the hemoglobin tetramer where the allosteric effector 2,3-Diphosphoglycerate (2,3-DPG) binds. providence.edunih.gov In normal Hemoglobin A, this position is occupied by a positively charged lysine (B10760008) (Lys), which plays a crucial role in binding the negatively charged 2,3-DPG molecule. nih.govbrainly.com

In Hemoglobin Providence, a single genetic change leads to the substitution of lysine with the neutral amino acid asparagine (Asn). providence.edunih.gov This initial variant is known as Hemoglobin Providence-Asn. nih.gov Subsequently, a post-translational modification occurs within the erythrocyte's lifespan, where the asparagine residue is partially deamidated in vivo to the negatively charged aspartic acid (Asp). providence.edunih.govnih.gov This second form is termed Hemoglobin Providence-Asp. providence.edunih.gov Consequently, individuals with this trait have three types of beta chains: normal βA, β-Providence Asn, and β-Providence Asp. nih.govresearchgate.net

The replacement of the essential positive charge of lysine at β82 with either a neutral (Asn) or a negative (Asp) charge severely disrupts the electrostatic interaction necessary for binding 2,3-DPG. nih.govbrainly.comdoctorabad.com This disruption is the primary reason for the altered allosteric regulation and functional properties observed in this hemoglobin variant. nih.gov

Allosteric Regulation and Functional Consequences of Mutations

The dual mutations in Hemoglobin S-Providence lead to complex functional outcomes, particularly concerning its allosteric regulation by various effectors, which in turn modulates its primary function of oxygen transport.

Oxygen Affinity Modulation

The most significant functional consequence of the βLys82 substitution is the alteration of hemoglobin's affinity for oxygen.

Studies reveal a notable difference in oxygen affinity between the purified hemoglobin and its behavior within the cellular environment of an erythrocyte. When isolated, both purified Hemoglobin Providence-Asn and Hemoglobin Providence-Asp demonstrate a decreased oxygen affinity (higher P50) compared to normal Hemoglobin A in the absence of cofactors. nih.govnih.gov This suggests that removing the positive charge from the central cavity destabilizes the relaxed (R), high-affinity state relative to the tense (T), low-affinity state. nih.gov

Conversely, whole blood from carriers of Hemoglobin Providence exhibits a somewhat increased oxygen affinity (lower P50). nih.govnih.gov This apparent contradiction is explained by the mutation's profound impact on 2,3-DPG binding. In the red blood cell, 2,3-DPG is abundant and significantly lowers the oxygen affinity of HbA. Since Hb Providence binds 2,3-DPG poorly, it is less affected by this intracellular allosteric inhibitor, resulting in a net higher oxygen affinity compared to HbA within the same cellular context. brainly.comdoctorabad.com

Table 1: Oxygen Affinity (P50) of Hemoglobin Variants

Hemoglobin Sample Condition P50 (mm Hg) Implication
HbA (Normal) Whole Blood ~26-27 doctorabad.comnih.gov Normal oxygen delivery
Hb Providence Whole Blood (Carriers) Somewhat Increased Affinity nih.govnih.gov Holds O2 more tightly
Purified HbA Stripped (No DPG) Lower Affinity Baseline state

| Purified Hb Providence-Asn & Asp | Stripped (No DPG) | Decreased Affinity nih.gov | Intrinsically lower affinity |

This table is generated based on qualitative descriptions from the cited research.

The substitution at β82 drastically reduces the hemoglobin's sensitivity to anionic cofactors. nih.gov Studies have shown that the addition of 2,3-diphosphoglycerate has little effect on the oxygen affinity of either the Asn or Asp forms of Hemoglobin Providence. nih.govnih.gov This is a direct result of the removal of the β82 lysine, a key binding site for 2,3-DPG. nih.govdoctorabad.com

The effect is even more pronounced with inositol (B14025) hexaphosphate (IHP), an organic phosphate (B84403) that is more potent than 2,3-DPG in reducing hemoglobin's oxygen affinity. Research indicates that the addition of IHP produces no change in the oxygen affinity of Hemoglobin Providence-Asp. nih.govnih.gov This profound insensitivity to powerful allosteric effectors highlights the critical role of the β82 residue in mediating heterotropic interactions. nih.gov

Alterations in Bohr Effect

The Bohr effect, which describes the inverse relationship between pH and oxygen affinity (i.e., a decrease in pH promotes oxygen release), is also altered in Hemoglobin Providence. wikipedia.orgnih.gov Both Hemoglobin Providence-Asn and -Asp exhibit a greatly reduced Bohr effect. nih.govbiorxiv.org

Subunit Dissociation Characteristics

The stability of the hemoglobin tetramer is crucial for its function. While specific dissociation data for the double mutant Hemoglobin S-Providence is not extensively detailed in the literature, valuable insights can be drawn from studies on its parent variant, Hemoglobin Providence (which carries the β82 Lys→Asn/Asp mutation).

Research indicates that for the liganded forms of Hemoglobin Providence (both Asn and Asp variants), subunit dissociation into dimers appears to be increased. nih.govtandfonline.com This characteristic is notably similar to the behavior of wild-type Hemoglobin A (HbA) when placed in environments with high salt concentrations, such as 1 M NaCl. nih.govtandfonline.com Outside the protective environment of the red blood cell, the typical hemoglobin tetramer readily dissociates into αβ dimers, which exhibit high oxygen affinity but lack the cooperative and allosteric regulation of the full tetramer. researchgate.net The substitution at the β82 position in the central cavity of the molecule, which alters the binding of anionic cofactors, is linked to this change in subunit interaction. nih.gov

Hemoglobin VariantConditionObservationSource
Hemoglobin Providence (Asn and Asp) Liganded, pH 6-9, 1 M NaClIncreased subunit dissociation, similar to HbA in high salt. nih.govtandfonline.com
Hemoglobin A High Salt Concentration (e.g., 1 M NaCl)Increased subunit dissociation. nih.gov
General Hemoglobin Extracellular EnvironmentTetramer dissociates into αβ dimers. researchgate.net

Conformational Changes Induced by Double Mutation

Hemoglobin S-Providence is the result of a double mutation on the beta-globin chain: the sickle cell mutation (β6 Glu→Val) and the Hemoglobin Providence mutation (β82 Lys→Asn/Asp). semanticscholar.orgnih.gov The initial genetic event is a substitution to asparagine (Asn), which is then partially deamidated in vivo to aspartic acid (Asp). semanticscholar.orgprovidence.edu This combination induces significant conformational and functional shifts.

The primary conformational changes stem from the alteration at the β82 position. This residue is located in the central cavity of the hemoglobin tetramer, a region critical for binding the allosteric effector 2,3-diphosphoglycerate (2,3-DPG). nih.govprovidence.edu

Reduced Anion and pH Sensitivity: The replacement of the positively charged lysine with a neutral asparagine or a negatively charged aspartate reduces the net positive charge within the central cavity. nih.gov This structural change severely impairs the binding of anionic cofactors like 2,3-DPG, leading to a drastic reduction in heterotropic (pH and anion) interactions. nih.govtandfonline.com While cooperative (homotropic) interactions remain normal, the reduced sensitivity to pH may be linked to a ligand-induced change in the pK of the adjacent β143 histidine residue. nih.govtandfonline.com

Increased Oxygen Affinity: The impaired ability to bind 2,3-DPG, which normally stabilizes the low-affinity deoxygenated (T) state, means that Hemoglobin S-Providence has a significantly higher affinity for oxygen. nih.gov

Enhanced Oxidative Stability: The Providence mutation (specifically βK82D) confers remarkable resistance to oxidative stress. nih.govmdpi.com Studies have shown that this mutation significantly protects the highly reactive βCys93 residue from oxidation. nih.govacs.org When engineered into Hemoglobin S, the βK82D mutation reduced H₂O₂-mediated oxidation of βCys93 by 2.7 to 3.0-fold compared to standard Hemoglobin S. nih.gov This suggests a conformational change that better internalizes and neutralizes radicals, preventing damage to the globin chain. acs.org

The β6 Glu→Val mutation, on the other hand, introduces a hydrophobic patch on the protein's surface, which is responsible for the polymerization of deoxygenated hemoglobin, the hallmark of sickle cell disease. tandfonline.com In Hemoglobin S-Providence, this sickling potential is retained, but it is functionally counteracted by the high oxygen affinity conferred by the β82 mutation, which favors the non-polymerizing oxygenated (R) state. nih.gov

Comparative Structural Analysis with Wild-Type Hemoglobin A and Hemoglobin S

A comparative analysis highlights the unique structural and functional profile of Hemoglobin S-Providence.

FeatureHemoglobin A (HbA) Hemoglobin S (HbS) Hemoglobin S-Providence
Beta-Globin Mutations Noneβ6 Glu→Val tandfonline.comβ6 Glu→Val & β82 Lys→Asn/Asp semanticscholar.orgnih.gov
Oxygen Affinity NormalNormal to slightly decreasedHigh nih.govnih.gov
2,3-DPG Binding NormalNormalGreatly reduced nih.govnih.gov
Polymerization (Sickling) NoYes (in deoxygenated state)Yes (gives positive sickling tests) semanticscholar.orgnih.gov
Oxidative Stability (βCys93) Standard nih.govLess stable; more prone to oxidation than HbA nih.govmdpi.comMore stable; significantly more resistant to oxidation than HbS and HbA nih.govmdpi.comacs.org
Electrophoretic Mobility Standard referenceSlower than HbA (distinct band)Indistinguishable from HbA on routine electrophoresis semanticscholar.orgnih.gov

Versus Hemoglobin A: Hemoglobin S-Providence is fundamentally different due to its two amino acid substitutions. The most striking functional deviations are its high oxygen affinity and its drastically reduced response to 2,3-DPG. nih.govnih.gov Paradoxically, despite its sickling potential, its electrophoretic pattern mimics that of normal HbA, making it difficult to detect with standard methods. semanticscholar.orgnih.gov Furthermore, the Providence mutation confers a higher resistance to oxidative damage compared to HbA. mdpi.comacs.org

Versus Hemoglobin S: Both variants share the β6 Glu→Val mutation and the capacity to polymerize. semanticscholar.org However, the addition of the β82 mutation in Hemoglobin S-Providence introduces critical functional differences. Its high oxygen affinity means it is less likely to deoxygenate and polymerize in vivo under normal physiological conditions. nih.gov The most significant structural-functional advantage is its enhanced oxidative stability. The βK82D mutation provides a protective effect, making the molecule more robust against oxidative damage than the notoriously unstable Hemoglobin S. nih.govmdpi.com

Pathobiochemical Mechanisms and Cellular Effects of Hemoglobin S Providence

Oxidative Stability and Resistance to Damage

A key feature of Hemoglobin S Providence is its enhanced stability under oxidative stress. nih.govnih.gov The highly toxic transformation of hemoglobin to the ferryl state (HbFe⁴⁺) is a known source of cellular damage. nih.gov The Providence mutation provides a protective mechanism against this degradation. nih.govmdpi.com

The β-cysteine 93 (βCys93) residue is highly susceptible to oxidative modification and is considered a "hotspot" for radical-induced damage. researchgate.netfrontiersin.org Its irreversible oxidation to cysteic acid in the presence of oxidants like hydrogen peroxide (H₂O₂) leads to hemoglobin destabilization, improper protein folding, and heme loss. mdpi.comresearchgate.net

Studies using high-resolution mass spectrometry have demonstrated that hemoglobin variants containing the βK82D mutation, including this compound, show a dramatic reduction in cysteic acid formation when exposed to hydrogen peroxide, compared to Hemoglobin A (HbA) and Hemoglobin S (HbS). nih.govnih.govmdpi.com This inhibition of βCys93 oxidation is a direct indicator of the enhanced oxidative stability conferred by the Providence mutation. nih.govacs.org Research has quantified this protective effect, showing a significant fold-inhibition of cysteic acid formation in variants with the βK82D mutation. nih.gov

Table 1: Inhibition of Cysteic Acid Formation in Hemoglobin S Variants This table presents data on the relative inhibition of βCys93 oxidation in different Hemoglobin S variants, highlighting the protective effect of the βK82D mutation.

Hemoglobin VariantKey Mutation(s)Relative Inhibition of Cysteic Acid Formation
rHbS (Control)βE6VBaseline
rHbS βK82D (Hb S Providence)βE6V, βK82DDramatic (3- to 8-fold) inhibition nih.gov

The reaction of hemoglobin with hydrogen peroxide generates a highly reactive ferryl heme intermediate (HbFe⁴⁺), often accompanied by a protein radical. nih.govnih.gov In less stable hemoglobins (B146990) like HbS, this ferryl state is persistent and drives oxidative damage. nih.govfrontiersin.org

Hemoglobin Providence, however, demonstrates a more efficient mechanism for neutralizing this threat through an effective pseudoperoxidative cycle. nih.govacs.org In this cycle, the transitional ferryl species is rapidly and effectively auto-reduced back to the more stable ferric (Fe³⁺) state. nih.gov This process safely internalizes the radicals, preventing them from escaping the heme pocket and attacking vulnerable amino acid residues like βCys93. acs.org This rapid quenching of the ferryl radical is a key component of the oxidative resistance conferred by the βK82D mutation. nih.gov

The substitution of the positively charged lysine (B10760008) with the negatively charged aspartic acid at the β82 position is central to the enhanced oxidative stability of this compound. nih.govasm.org This site is located in the central cavity of the hemoglobin tetramer. providence.edu The βK82D mutation confers more resistance to degradation by H₂O₂ by markedly inhibiting the oxidation of the βCys93 side chain. nih.govmdpi.comresearchgate.net This inherent stability is observed even when the mutation is engineered into other unstable hemoglobin models, demonstrating its robust protective effect against oxidative degradation. nih.govresearchgate.net

Impact on Cellular Redox Homeostasis

By resisting oxidative degradation, this compound has a favorable impact on the redox balance within cells, particularly vascular endothelial cells, which are often damaged by cell-free hemoglobin during hemolysis. nih.govnih.gov

Hemoglobin autoxidation is a significant source of reactive oxygen species (ROS) within red blood cells and in the plasma when hemoglobin is released during hemolysis. mdpi.comnih.gov Unstable variants like HbS have a higher rate of autoxidation and ROS production, contributing to the oxidative stress characteristic of sickle cell disease. nih.govnih.gov

Heme oxygenase-1 (HO-1) and ferritin are crucial proteins in the cellular response to oxidative stress and heme exposure. nih.govfrontiersin.org HO-1 is an enzyme that degrades free heme, and its expression is a potent indicator of heme release from unstable hemoglobin. nih.govnih.gov Ferritin is an iron-storage protein, and its upregulation reflects an increase in intracellular iron load, often a consequence of heme degradation. nih.govfrontiersin.org

Exposure of vascular endothelial cells to unstable hemoglobins like HbA and particularly HbS causes a robust increase in both HO-1 and ferritin expression. nih.govnih.gov In contrast, treatment of these cells with hemoglobin variants carrying the βK82D mutation, such as this compound, results in significantly lower induction of HO-1 and ferritin. nih.govnih.govresearchgate.net This finding strongly correlates with the mutation's ability to prevent oxidative degradation and subsequent toxic heme release, thereby diminishing the cellular stress response. nih.gov

Table 2: Relative Expression of Stress Response Proteins in Endothelial Cells This table summarizes the differential expression of HO-1 in human pulmonary artery endothelial cells (HPAECs) after exposure to various hemoglobin variants, demonstrating the reduced stress response elicited by the βK82D mutant.

Hemoglobin TreatmentRelative HO-1 Expression Level
HbA (Control)Robust Increase nih.gov
HbSSignificantly Higher than HbA nih.gov
Hb with βK82D MutationSignificantly Lower than HbA and HbS nih.govnih.gov

Influence on Cellular Bioenergetics

The introduction of the this compound mutation (βE6V/βK82D) has been shown to alter the bioenergetic functions of cells, particularly vascular endothelial cells. nih.govresearchgate.net This influence is primarily observed in its effects on glycolysis and mitochondrial respiration, where it mitigates some of the negative impacts seen with Hemoglobin S (HbS).

Altered Glycolysis and Glycolytic Capacity

Research on human pulmonary artery endothelial cells (HPAECs) has demonstrated that the Providence mutation confers a protective effect on cellular energy metabolism. nih.gov While endothelial cells rely more on glycolysis for ATP production than on mitochondrial oxidative phosphorylation, this pathway can be compromised by the presence of unstable hemoglobin variants. nih.gov

The glycolytic rate can be measured by monitoring the extracellular acidification rate (ECAR). nih.gov The data below, derived from studies on HPAECs, illustrates the differential effects of HbS and HbS Providence on glycolytic function.

Hemoglobin VariantEffect on Basal Glycolysis (vs. Control)Effect on Glycolytic Capacity (vs. Control)
Hemoglobin S (HbS)~30% Loss>40% Loss
This compound (βE6V/βK82D)No significant inhibitory effect; improved function reportedNo significant inhibitory effect; improved function reported
Hemoglobin A (HbA)No significant inhibitory effectNo significant inhibitory effect

Mitochondrial Oxygen Consumption Rates

The influence of this compound extends to mitochondrial bioenergetics, which is assessed by measuring the mitochondrial oxygen consumption rate (OCR). nih.gov In HPAECs, basal mitochondrial respiration was not significantly affected by treatment with HbA or the Providence variant (βK82D). nih.gov However, HbS was shown to cause more pronounced uncoupling of mitochondrial respiration compared to untreated cells. nih.gov

Studies using an extracellular flux analyzer have provided detailed bioenergetic profiles of endothelial cells exposed to different hemoglobin mutants. nih.govresearchgate.net While ferryl forms of HbS can lead to a loss in respiratory chain complex activities, the stabilizing effect of the Providence mutation appears to prevent such bioenergetic dysfunction. frontiersin.org For instance, exposure of HPAECs to HbA and the βK82D variant did not cause significant changes in maximal respiration. researchgate.net The primary finding is that this compound does not induce the detrimental changes in mitochondrial respiration that are associated with HbS. nih.gov

Polymerization Dynamics of Deoxygenated this compound

The defining pathophysiological event in sickle cell disease is the polymerization of deoxygenated Hemoglobin S, which leads to red blood cell sickling. emse.frbrown.edu The this compound mutation directly and favorably alters this process.

Delay in Polymerization Onset and Structural Stability

A critical factor in the pathophysiology of sickle cell disease is the "delay time," which is the period before the onset of HbS polymerization after deoxygenation. nih.gov If this delay is long enough, red blood cells can circulate back to the lungs to be reoxygenated before they sickle. nih.gov

The introduction of the aspartic acid substitution at the β82 position (K82D) in HbS significantly increases this delay time. nih.govresearchgate.net In laboratory studies under hypoxic conditions, the HbS Providence (βE6V/K82D) variant increased the delay time by approximately 250 seconds compared to the recombinant HbS control. nih.govresearchgate.netnih.gov This substantial delay provides a crucial window to prevent the formation of rigid polymer fibers within the red blood cell.

Furthermore, the Providence mutation confers superior structural stability to the hemoglobin molecule. nih.govresearchgate.netnih.gov Research has shown that at 60 °C, recombinant HbS with the βK82D mutation exhibits enhanced stability, which contributes to its resistance to degradation and polymerization. nih.govresearchgate.net

Hemoglobin S VariantIncrease in Polymerization Delay Time (vs. rHbS control)Structural Stability Note
rHbS βK82D (Providence)~250 secondsSuperior structural stability at 60 °C
rHbS βF41Y/K82D (Double Mutant)~600 secondsNot specified

Inhibition of Sickling Fiber Formation

The extended delay time in polymerization onset directly translates to an inhibition of the formation of the characteristic sickle cell fibers. nih.govnih.gov By slowing the initial nucleation process, the Providence mutation effectively reduces the likelihood and extent of polymer formation under typical physiological conditions of deoxygenation. nih.gov This anti-sickling property is a key therapeutic benefit. researchgate.netnih.gov The mechanism is rooted in the fact that HbS polymerization is highly dependent on concentration; by keeping the hemoglobin molecules in a soluble, non-polymerized state for a longer duration, the conditions for fiber formation are less frequently met during a red blood cell's transit through the microvasculature. nih.govmedscape.com

Interactions with Cellular Components Beyond Oxygen Binding

The pathobiochemical effects of hemoglobin variants are not limited to oxygen transport and polymerization but also involve damaging interactions with other cellular components, often driven by oxidative stress. nih.govoncohemakey.com The this compound mutation has been shown to mitigate these harmful interactions.

A major issue with HbS is its oxidative instability, which leads to the formation of a highly oxidizing ferryl state (HbFe4+) and subsequent irreversible oxidation of key amino acids like β-cysteine 93 (βCys93). nih.govnih.gov This oxidative damage contributes to red blood cell membrane alterations and endothelial cell injury. nih.govoncohemakey.com

Advanced Research Methodologies for Hemoglobin S Providence Analysis

Spectroscopic Techniques

Spectroscopic methods are central to the in-depth analysis of Hemoglobin S Providence, providing detailed information on its molecular weight, structure, and the chemical environment of its constituent atoms.

Mass spectrometry has become an indispensable tool for the analysis of hemoglobin variants. nih.govresearchgate.net It offers a multi-faceted approach that includes determining the molecular mass of globin chains, identifying mutated peptides through enzymatic digests, and confirming the specific mutation site with tandem mass spectrometry. nih.gov This is crucial for variants like this compound, which involves multiple amino acid substitutions.

High-Resolution Accurate Mass (HRAM) MS is a powerful technique for the detailed characterization of proteins and peptides from complex biological samples. nih.govazolifesciences.com In the context of this compound analysis, HRAM is employed in a "bottom-up" strategy. nih.gov This process involves the enzymatic digestion of the hemoglobin protein, typically with trypsin, to break it into smaller peptide fragments. mdpi.com These peptides are then separated using liquid chromatography (LC) and analyzed by an HRAM mass spectrometer, such as a Q-Exactive Orbitrap. mdpi.com The high resolving power of these instruments allows for precise mass measurements, which is fundamental for accurately identifying peptides and confirming their amino acid sequence. azolifesciences.com For instance, the analysis can confirm the presence of the peptide containing the βK82D mutation characteristic of one form of Hemoglobin Providence. mdpi.comnih.gov

Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is used to assess the oxidative stability of hemoglobin variants. nih.govspringernature.com Researchers have used this method to study Hemoglobin Providence by inducing oxidative stress with hydrogen peroxide (H₂O₂) and then quantifying the resulting oxidation products. mdpi.comnih.gov A key focus of this research is the irreversible oxidation of the β-Cysteine 93 residue to cysteic acid, which serves as a marker for oxidative damage. mdpi.comnih.gov

Studies have shown that hemoglobins (B146990) containing the Providence (βK82D) mutation exhibit significantly less formation of cysteic acid compared to Hemoglobin A (HbA) and Hemoglobin S (HbS) when exposed to H₂O₂. mdpi.comnih.gov This suggests the Providence mutation confers a degree of oxidative stability. nih.govacs.org The relative abundance of oxidized versus unoxidized peptides is calculated from the peak areas in extracted ion chromatograms (XICs), providing a quantitative measure of oxidative damage. nih.gov

Table 1: Representative Data on β-Cysteine 93 Oxidation This table illustrates the comparative oxidative stability of different hemoglobin variants when exposed to an oxidizing agent, based on findings from quantitative mass spectrometry studies. mdpi.comnih.gov

Hemoglobin VariantMolar Excess of H₂O₂Relative βCys93 Oxidation (%)
HbA 2.5xIncreased
5.0xFurther Increased
10.0xSignificantly Increased
HbS 2.5x~1.5-2.0 fold higher than HbA
5.0x~1.5-2.0 fold higher than HbA
10.0x~1.0 fold higher than HbA
Hb Providence (βK82D) All concentrationsConsiderably less than HbA and HbS

Note: This table is a qualitative representation based on described experimental outcomes. mdpi.comnih.gov

Mass spectrometry is a primary method for unequivocally identifying mutation sites and characterizing post-translational modifications (PTMs). nih.govbu.edu The initial step often involves measuring the molecular weight of the intact globin chains to detect any mass shift that would indicate a mutation. researchgate.net To pinpoint the exact location, the protein is digested, and the resulting peptides are analyzed using peptide mass fingerprinting and tandem MS (MS/MS). nih.govtandfonline.com The fragmentation spectrum from an MS/MS experiment provides sequence information that confirms the amino acid substitution, such as the β6 Glu→Val and β82 Lys→Asp/Asn changes in this compound. mdpi.comtandfonline.com

Furthermore, this methodology is essential for identifying PTMs that can occur after protein synthesis. nih.gov A notable PTM in Hemoglobin Providence is the in vivo deamidation of the asparagine (Asn) residue at the β82 position to aspartate (Asp). providence.edu This was initially hypothesized and later confirmed to be a post-translational event rather than a second genetic mutation. providence.edu HRAM MS can readily detect the subtle mass difference between a peptide containing Asn and one containing Asp, confirming the deamidation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the three-dimensional structure and dynamics of proteins in solution. utoronto.ca High-resolution proton NMR studies have been conducted on Hemoglobin Providence-Asn and Hemoglobin Providence-Asp. nih.gov These studies revealed that the different amino acid substitutions at the β82 position have distinct effects on the protein's structure. nih.gov For example, Hemoglobin Providence-Asp appears to adopt a low-affinity tertiary structure in both its deoxy and carbonmonoxy forms. nih.gov In contrast, the heme pocket of carbonmonoxy-Hemoglobin Providence-Asn is structurally very similar to that of normal adult hemoglobin (HbA). nih.gov NMR is particularly useful for probing the local environment of the heme pockets and assessing how mutations influence the protein's tertiary structure and dynamic behavior, which are not always apparent from static crystal structures. researchgate.net

Table 2: X-ray Diffraction Data for Hemoglobin Providence Mutant (PDB ID: 5SW7) This table summarizes the experimental details and data quality metrics for the crystal structure of a human hemoglobin mutant containing the Providence mutation. rcsb.org

ParameterValue
Method X-RAY DIFFRACTION
Resolution 1.85 Å
R-Value Work 0.186
R-Value Free 0.222
Organism Homo sapiens
Expression System Escherichia coli
Mutations V1M, K82D (β-chain)

Cryo-Electron Microscopy (Cryo-EM) has more recently emerged as a powerful alternative for determining the structure of challenging biological macromolecules, including hemoglobin. nih.govnobelprize.org While specific cryo-EM studies focusing solely on this compound are not prominently documented, the technique has been successfully used to study related structures, such as deoxy-sickle hemoglobin (HbS) fibers. nih.gov Cryo-EM allows for the visualization of proteins in a near-native, hydrated state without the need for crystallization, offering complementary structural insights to X-ray crystallography. nih.govnobelprize.org

Mass Spectrometry (MS)

Chromatographic and Electrophoretic Approaches for Characterization

The definitive characterization of Hemoglobin S-Providence (Hb S-Providence), a complex doubly mutated β-globin variant (β6 Glu→Val; β82 Lys→Asn/Asp), necessitates a multi-modal analytical approach. Due to its unique structure, where the charge change from the sickle mutation (β6 Glu→Val) is effectively neutralized by the second mutation (β82 Lys→Asn), Hb S-Providence often presents a significant diagnostic challenge. It is frequently indistinguishable from normal adult hemoglobin (HbA) by routine electrophoretic methods. thalassaemia.org.cynih.govpsu.edu Consequently, advanced chromatographic and higher-resolution electrophoretic techniques are indispensable for its accurate identification. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technology in hemoglobinopathy diagnostics, offering both quantification and high-resolution separation. springernature.com However, standard cation-exchange HPLC programs can be misleading in the case of Hb S-Providence, as it may mimic the chromatographic behavior of HbA. nih.gov Therefore, specialized HPLC applications, including reversed-phase and specific ion-exchange methods, are required for its characterization.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating individual globin chains based on their relative hydrophobicity. nih.gov This technique is not intended to separate intact hemoglobin tetramers but to analyze their constituent polypeptide chains. The mobile phase in RP-HPLC typically contains an organic solvent like acetonitrile (B52724) and an ion-pairing agent such as trifluoroacetic acid, which denatures the hemoglobin tetramer and imparts a strong hydrophobic character to the globin chains. nih.gov

In the analysis of a sample containing Hb S-Providence, RP-HPLC separates the normal α-globin chains, the normal βA-globin chains, and the doubly mutated βS-Providence-globin chains. Each chain elutes at a characteristic retention time based on its interaction with the hydrophobic stationary phase (e.g., a C4 or C18 column). nih.govnih.gov The βS-Providence chain, having two amino acid substitutions, will exhibit a different hydrophobicity and thus a distinct retention time compared to the normal βA chain and the single-mutant βS chain. Research utilizing reversed-phase liquid chromatography coupled with mass spectrometry (RP-LC/MS/MS) has successfully analyzed tryptic peptides from recombinant Hb S-Providence, confirming the utility of this separation principle for its structural confirmation. mdpi.com

Table 1: Principle of Globin Chain Separation by RP-HPLC

Globin ChainKey Structural FeatureBasis of SeparationExpected Outcome
α-Globin (Normal)Standard amino acid sequenceDifferential hydrophobicity of the chains interacting with a nonpolar stationary phase.Separation into distinct peaks corresponding to α, βA, and βS-Providence chains, allowing for their individual identification and quantification.
βA-Globin (Normal)Standard β-globin sequence
βS-Providence-Globin (Variant)β6 Glu→Val; β82 Lys→Asn/Asp

Ion-exchange HPLC, particularly cation-exchange, separates intact hemoglobin molecules based on their net surface charge. umich.edu In automated systems, hemoglobins are eluted from a negatively charged column using a buffer gradient of increasing ionic strength or pH. rrml.ro Most common variants like HbS and HbC have distinct retention times and elute in specific, pre-calibrated windows. nih.gov

A significant finding for Hb S-Providence is that it often co-elutes with HbA in many standard cation-exchange systems. nih.gov The β6 Glu→Val substitution results in the loss of two negative charges, while the β82 Lys→Asn substitution causes the loss of two positive charges. The net effect is a variant with a charge similar to that of HbA, causing it to elute within the HbA window. This can lead to a misdiagnosis of a normal HbAA phenotype if a sickling test is not also performed. nih.gov While the intact hemoglobin is difficult to resolve, ion-exchange chromatography of the globin chains (e.g., on a CM-cellulose column) can successfully separate the normal βA chain from the variant βS-Providence (βX) chain. psu.edu

Table 2: Typical Cation-Exchange HPLC Elution Windows and Hb S-Providence

Elution WindowTypical Retention Time (min)Common HemoglobinsPosition of Hb S-Providence
F Window~1.0 - 1.2HbF-
A Window~1.9 - 3.1HbACo-elutes with HbA nih.gov
A2 Window~3.3 - 3.9HbA2, HbE-
S Window~4.3 - 4.7HbS-
C Window~4.9 - 5.3HbC-

Retention times are illustrative and vary by system and manufacturer. nih.gov

Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI)—the pH at which a protein has no net charge. thalassaemia.org.cy Proteins migrate through a pH gradient until they reach their pI, where they stop, allowing for very sharp and well-resolved bands. kms-igakkai.com

This method is particularly useful for distinguishing hemoglobin variants with subtle charge differences. Research on a recombinant form of HbS containing the Providence mutation (βK82D, the deamidated form) demonstrated that this second mutation significantly alters the pI. While native HbS has a pI of approximately 7.1, the introduction of the Providence mutation shifts the pI closer to that of HbA (pI ≈ 6.9). nih.gov This shift explains the HbA-like mobility observed in other methods and confirms that IEF can be used to track the charge-altering effects of the mutations in Hb S-Providence.

Table 3: Comparative Isoelectric Points (pI) of Hemoglobin Variants

Hemoglobin VariantApproximate pIReference
Hemoglobin A (HbA)6.9 nih.gov
Hemoglobin S (HbS)7.1 nih.gov
HbS with Providence Mutation (βK82D)Closer to 6.9 nih.gov

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is an automated, high-resolution technique that separates molecules in a narrow silica (B1680970) capillary based on their charge-to-mass ratio and electrophoretic mobility. hematology.org Hemoglobin fractions migrate through a buffer solution under a high voltage and are detected as they pass a specific point, creating a quantitative electropherogram. nih.gov

While direct CZE data for Hb S-Providence is not widely published, findings from analogous variants suggest its utility. For example, Hb S-South End, another double mutant that mimics HbA on gel electrophoresis and HPLC, migrates to the position of HbF during CZE. nih.gov This indicates that CZE can resolve variants that co-migrate in other systems, likely due to subtle differences in hydrodynamic size or interactions with the capillary wall that are not apparent in gels or on ion-exchange columns. This makes CZE a critical advanced methodology for investigating any sample with a positive sickling test that appears as HbAA by other methods. nih.gov

Gel Electrophoresis (Alkaline and Acid pH, Globin Chain Electrophoresis)

Gel electrophoresis separates hemoglobin variants based on their net electrical charge at a specific pH. wikipedia.org The support medium is typically cellulose (B213188) acetate (B1210297) (alkaline pH) or citrate (B86180) agar (B569324) (acid pH).

Alkaline and Acid pH Electrophoresis: A key diagnostic feature of Hb S-Providence is its electrophoretic mobility. At both alkaline pH (e.g., 8.4-8.6) and acid pH (e.g., 6.0-6.2), Hb S-Providence is indistinguishable from HbA. nih.govpsu.edu The opposing charge effects of the two mutations cancel each other out, resulting in co-migration. This is a major diagnostic pitfall and underscores the need for follow-up testing with higher-resolution methods whenever clinical or screening results (like a positive solubility test) are discordant with the electrophoresis pattern. nih.gov

Table 4: Migration Patterns in Hemoglobin Gel Electrophoresis

MethodOrder of Migration (Cathode to Anode)Comment on Hb S-Providence
Alkaline Electrophoresis (pH ~8.6)Slowest: C, A2, E, O | S, D, G, Lepore | F | A | Fastest: H, Barts labce.comMigrates with HbA. nih.govpsu.edu
Acid Electrophoresis (pH ~6.2)Slowest: F | A , A2, D, E, G, Lepore | S | Fastest: C haema-journal.grMigrates with HbA. nih.govpsu.edu

Globin Chain Electrophoresis: While electrophoresis of the intact hemoglobin tetramer is uninformative, electrophoresis of the constituent globin chains is a crucial step for identification. This technique can be performed at acid or alkaline pH using urea (B33335) to dissociate the chains. For a heterozygote with Hb S-Providence, this analysis will reveal the normal α-chain, the normal βA-chain, and the abnormal βS-Providence chain, confirming the presence of a β-globin variant. nih.govnih.gov For the related Hb Providence, globin chain electrophoresis clearly shows three β-chains: the normal βA, and the two variant forms, β-Providence Asn and β-Providence Asp. nih.gov A similar separation is expected for the βS-Providence chain.

Genetic and Molecular Biology Techniques

The identification and characterization of this compound (Hb S-Providence) rely heavily on precise genetic and molecular biology techniques that can distinguish its complex mutational profile.

DNA Sequencing (Sanger, Next-Generation Sequencing) for Globin Gene Mutations

Genetic analysis is fundamental to definitively identify Hb S-Providence, which is a double mutant resulting from two separate mutations on the same β-globin gene (HBB). nih.govsemanticscholar.org The mutations are a GAG>GTG transition at codon 6, substituting valine for glutamic acid (the classic sickle cell mutation), and a second mutation at codon 82, where lysine (B10760008) is replaced by asparagine (AAG>AAT or AAC). nih.govpsu.edu

Sanger Sequencing: For many years, Sanger sequencing has been the standard method for targeted analysis of the HBB gene. ashpublications.org This technique is effective for identifying known mutations or sequencing specific gene regions when a particular variant is suspected. However, its sequential, one-gene-at-a-time approach can be time-consuming and costly, especially for complex cases or when screening for multiple possible mutations. ashpublications.org

Next-Generation Sequencing (NGS): More recently, Next-Generation Sequencing (NGS) has emerged as a powerful and efficient tool for diagnosing hemoglobinopathies. mdpi.comnih.gov NGS platforms allow for the simultaneous analysis of multiple genes, including the entire α- and β-globin gene clusters, in a single assay. ashpublications.orgmdpi.com This comprehensive approach is particularly advantageous for identifying rare or unexpected variants, such as the double mutation in Hb S-Providence, which might be missed by more targeted methods. nih.gov NGS can detect single nucleotide variants (SNVs), insertions, deletions, and copy number variants, providing a complete genetic picture. mdpi.com The high-throughput nature and decreasing costs of NGS are making it an increasingly valuable tool for both large-scale carrier screening and the diagnosis of complex hemoglobin variants. nih.govashpublications.org

Table 1: Comparison of DNA Sequencing Technologies for Globin Gene Analysis
FeatureSanger SequencingNext-Generation Sequencing (NGS)
PrincipleChain-termination method, sequences one DNA fragment at a time.Massively parallel sequencing of millions of DNA fragments simultaneously. mdpi.com
ThroughputLowHigh nih.gov
Application for Hb S-ProvidenceConfirmatory analysis of the two specific mutations in the β-globin gene. ashpublications.orgComprehensive screening of globin genes to identify the double mutation and any other potential variants. ashpublications.orgnih.gov
AdvantagesHigh accuracy for single fragments; "gold standard" for validation.Cost-effective for large gene panels; detects a wide range of mutation types; shorter turnaround time for complex cases. mdpi.com

Biosynthetic Studies in Reticulocytes for Variant Production

Biosynthetic studies using reticulocytes, which are immature red blood cells, are crucial for understanding the production and post-translational modification of hemoglobin variants. nih.govjci.org For Hb Providence, studies have shown that the primary product of biosynthesis is Hemoglobin Providence Asn (β82 Lys→Asn). nih.govkms-igakkai.com The second form, Hemoglobin Providence Asp (β82 Lys→Asp), arises from the subsequent in vivo deamidation of the asparagine residue. nih.govnih.gov

This process was demonstrated by incubating reticulocytes from carriers with radiolabeled amino acids (e.g., [3H]leucine). jci.orgnih.gov Analysis showed that only the βA and βProvidence-Asn chains were newly synthesized. nih.gov In vivo tracking of labeled hemoglobin confirmed that the specific activity of the Asn form was initially high and decreased over time, while the activity of the Asp form increased, demonstrating that deamidation occurs during the lifespan of the erythrocyte. nih.gov These methodologies are directly applicable to studying Hb S-Providence, confirming that the initial product contains the βS mutation plus the β82 Asn substitution, which is then partially deamidated to the Asp form. tandfonline.com

Gene Expression Analysis in Cellular Models

Analyzing gene expression in cellular models provides insights into the regulatory mechanisms governing globin chain synthesis. ox.ac.uknih.gov Disorders of hemoglobin can result from mutations that affect not only the protein's structure but also the rate of its synthesis. ox.ac.ukoup.com Cellular models, such as cultured erythroid progenitor cells, are used to study the transcription and translation of globin genes. bohrium.com

For Hb S-Providence, while the primary defect is structural, it is important to assess whether the mutations influence the expression level of the β-globin gene. Gene expression analysis can quantify the levels of messenger RNA (mRNA) produced from the mutant allele compared to the normal allele. Techniques like quantitative PCR (qPCR) or RNA-sequencing (RNA-Seq) in differentiated erythroid cells can determine if the double mutation affects mRNA stability or the rate of transcription. Such studies help to understand the complete molecular pathology and explain the relative amounts of the variant hemoglobin observed in heterozygotes. nih.gov

Functional Biophysical Assays

Biophysical assays are essential for determining how the structural changes in Hb S-Providence affect its physiological function, particularly its ability to transport oxygen and its propensity to polymerize.

Oxygen Equilibrium Curves and Ligand Binding Kinetics

The substitution at the β82 position in Hb S-Providence has significant functional consequences because this residue is part of the binding site for 2,3-diphosphoglycerate (2,3-DPG), a crucial allosteric effector. nih.govnih.gov

Oxygen Equilibrium Curves: These curves measure the affinity of hemoglobin for oxygen, typically represented by the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). The mutation at β82 (Lys→Asn/Asp) removes a positive charge from the 2,3-DPG binding pocket, which greatly reduces the binding of this anionic cofactor. nih.govnih.gov Since 2,3-DPG normally stabilizes the low-affinity deoxygenated (T) state, its reduced binding causes a significant increase in the oxygen affinity of Hb S-Providence (a lower P50 value) in red blood cells. semanticscholar.orgpsu.edu Interestingly, studies on purified Hb Providence show a decreased oxygen affinity compared to HbA in the absence of cofactors, suggesting the mutation itself influences the intrinsic oxygen-binding properties. kms-igakkai.comnih.gov Despite these changes in heterotropic interactions (pH and anion effects), the homotropic interactions (cooperativity, or heme-heme interaction) remain normal, with Hill's n values in the normal range of 2.4 to 2.9. kms-igakkai.comnih.gov

Ligand Binding Kinetics: Studies of the kinetics of ligand binding (e.g., oxygen and carbon monoxide) for Hb Providence show that the alterations are more pronounced in the Asp form than the Asn form. nih.gov The reduced sensitivity to anions and pH (Bohr effect) is a direct consequence of the substitution at β82. kms-igakkai.comnih.gov

Table 2: Oxygen Affinity (P50) of Hemoglobin Variants
Hemoglobin VariantConditionP50 Value (mmHg)Reference
HbA (Normal Adult)Whole Blood~26-27 kms-igakkai.com (Comparative value)
Hb Providence (Heterozygote)Whole Blood19.2 kms-igakkai.com
Purified Hb Providence AsnBuffer, pH 7.4, 25°C9.43 kms-igakkai.com
Purified Hb Providence AspBuffer, pH 7.4, 25°C11.4 kms-igakkai.com
Purified HbABuffer, pH 7.4, 25°C6.07 kms-igakkai.com

Polymerization Kinetics and Solubility Measurements

The defining feature of sickle hemoglobin is its tendency to polymerize when deoxygenated. Hb S-Providence contains the β6 Glu→Val mutation and therefore gives a positive result in sickling and solubility tests. nih.govpsu.edu

Polymerization Kinetics: The rate of polymer formation is critically dependent on the concentration of deoxygenated hemoglobin. The kinetics are often studied by measuring the "delay time," which is the lag period before the onset of polymerization after deoxygenation. researchgate.netnih.gov For Hb S-Providence, the high oxygen affinity is expected to be protective; because the hemoglobin does not deoxygenate as readily, the concentration of the deoxy-form required for polymerization is lower under physiological conditions. nih.govsemanticscholar.org Studies on a recombinant HbS containing the Providence mutation (rHbS βK82D) confirmed this hypothesis, demonstrating a significantly longer delay time before the onset of polymerization compared to control HbS. nih.gov

Solubility Measurements: The solubility of deoxygenated hemoglobin is another key parameter. A lower solubility corresponds to a greater tendency to polymerize. While specific solubility data for Hb S-Providence is not widely reported, studies of the recombinant rHbS βK82D mutant show it has superior structural stability at high temperatures compared to HbS, which may correlate with improved solubility. nih.gov The combination of the sickling mutation with the Providence mutation creates a unique functional profile where the intrinsic tendency to sickle is counteracted by a reduced propensity to deoxygenate. semanticscholar.org

Table 3: Functional Effects of the Providence Mutation on HbS
ParameterFinding for HbS with Providence Mutation (βK82D)Reference
Polymerization Delay TimeIncreased by ~250 seconds under hypoxia compared to rHbS control. nih.gov
Oxidative StabilityDramatically inhibited cysteic acid formation (a marker of oxidative damage). nih.gov
Thermal StabilitySuperior structural stability at 60 °C compared to rHbS. nih.gov
Sickling TestPositive nih.govpsu.edu

Mentioned Compounds

Compound Name
2,3-diphosphoglycerate (2,3-DPG)
Alanine
Asparagine
Aspartic acid
Carbon monoxide
Cysteic acid
Glutamic acid
Hemoglobin A (HbA)
Hemoglobin Providence
Hemoglobin S (HbS)
Leucine
Lysine
Oxygen
Valine

Thermal Stability Assays

Thermal stability assays are crucial for determining how amino acid substitutions affect the structural integrity of hemoglobin variants. For Hemoglobin S (HbS), which is known for its instability compared to Hemoglobin A (HbA), assessing the impact of the additional Providence mutation (βK82D) is of significant interest.

Research has shown that the introduction of the βK82D mutation into the HbS molecule results in a variant, rHbS βK82D, with superior structural stability. nih.gov In one study, when subjected to a temperature of 60°C, rHbS βK82D demonstrated enhanced stability compared to the standard HbS. nih.gov This finding is consistent with other reports where instability tests for Hemoglobin Providence variants were negative, indicating good thermal integrity. tandfonline.com

The stability of hemoglobin is a critical factor, as unstable variants have a tendency to denature and form intracellular precipitates, which can damage erythrocytes and lead to hemolytic anemia. nih.gov While HbS is known to be less stable than HbA, the Providence mutation appears to confer a stabilizing effect. nih.govresearchgate.net For comparison, other hemoglobin variants like HbC-Harlem exhibit lower thermal and mechanical stability than HbS. nih.gov

Thermal stability can be quantified by incubating hemoglobin solutions at elevated temperatures (e.g., 60-65°C) and measuring the percentage of denatured protein over time. researchgate.net The results for various HbS mutants indicate that substitutions on the protein's surface can enhance thermal stability. researchgate.net

Table 1: Comparative Thermal Stability of Hemoglobin Variants

Hemoglobin Variant Mutation(s) Relative Thermal Stability Reference
Hemoglobin A Normal High researchgate.net
Hemoglobin S βE6V Lower than HbA researchgate.net
rHbS βK82D (S-Providence) βE6V/βK82D Superior to HbS nih.gov
Hb Providence Asp βK82D Stable (instability tests negative) tandfonline.com

In Vitro Cellular Models for Pathobiochemical Investigation

To understand the cellular consequences of the this compound mutation, researchers utilize specialized in vitro models that mimic physiological environments. These include endothelial cell culture systems to study vascular interactions and red blood cell models to investigate intrinsic erythrocyte pathophysiology.

Endothelial Cell Culture Systems

The vascular endothelium is a primary site of pathology in sickle cell disease, where cell-free hemoglobin released during hemolysis can cause significant oxidative stress and inflammation. nih.gov In vitro endothelial cell culture systems are indispensable for investigating these interactions in a controlled setting.

A common model uses Human Pulmonary Artery Endothelial Cells (HPAECs). nih.govfrontiersin.org These cells are cultured to form a monolayer and are then exposed to different hemoglobin variants to assess the cellular response. nih.gov For instance, researchers have incubated HPAECs with equimolar concentrations (100 µM) of HbA, HbS, and HbS Providence (βE6V/βK82D) for 24 hours. nih.gov Following exposure, the endothelial cells are lysed, and the lysates are analyzed for biomarkers of oxidative stress and inflammation, such as heme oxygenase-1 (HO-1), ferritin, and vascular cell adhesion molecule 1 (VCAM-1), using techniques like immunoblotting. nih.gov

Studies using this model have demonstrated that while cell-free HbS induces significant oxidative toxicity in endothelial cells, the presence of the Providence mutation (βK82D) in HbS Providence confers substantial protection. nih.gov The expression of stress markers like HO-1 and ferritin is markedly lower in HPAECs exposed to HbS Providence compared to those exposed to HbS. nih.gov This suggests that the increased stability of HbS Providence reduces its toxic effects on the endothelium. nih.gov

Another advanced technique for assessing endothelial function is Electric Cell-substrate Impedance Sensing (ECIS), which measures the integrity of the endothelial barrier. frontiersin.org This method can be used to quantify disruptions caused by hemoglobin and its byproducts. frontiersin.org

Table 2: Effect of Hemoglobin Variants on Endothelial Cell Stress Markers

Hemoglobin Variant Concentration Exposure Time Effect on HO-1 Expression in HPAECs Effect on Ferritin Expression in HPAECs Reference
HbA 100 µM 24 h Baseline increase Baseline increase nih.gov
HbS 100 µM 24 h Robust increase Robust increase nih.gov
HbS Providence 100 µM 24 h Significantly reduced vs. HbS Significantly reduced vs. HbS nih.gov

Red Blood Cell Models for Hemoglobin Variant Studies

Investigating the intrinsic properties of red blood cells (RBCs) containing specific hemoglobin variants requires robust cellular models. The development of techniques to generate human RBCs in vitro from hematopoietic progenitor cells has been a significant advancement. nih.gov

These models typically start with CD34+ hematopoietic progenitor cells, which are cultured in the presence of recombinant growth factors that promote terminal erythroid differentiation. nih.gov This process yields a homogeneous population of cultured red blood cells (cRBCs) that can be used for a wide range of physiological studies. nih.govresearchgate.net The resulting cRBCs are functional and can be characterized for their deformability, enzyme content, and the ability of their hemoglobin to bind and release oxygen. researchgate.net Crucially, the hemoglobin expression pattern in these in vitro-derived RBCs can mimic the in vivo state, allowing for the study of specific variants like this compound. nih.gov

Comparative Biochemistry and Molecular Interactions

Comparison with Other Non-S Sickling Hemoglobin Variants

Hemoglobin S-Providence belongs to a group of rare hemoglobinopathies known as non-S sickling hemoglobin variants. These are typically double mutants, featuring the primary sickle cell mutation (β6 Glu→Val) alongside another amino acid substitution on the β-globin chain. This dual genetic alteration leads to a positive sickling and solubility test, similar to hemoglobin S (HbS), yet they can exhibit significant differences in their physicochemical properties. nih.gov

The functional impact of these double mutations is diverse and depends on the nature and location of the second substitution. In the case of Hemoglobin S-Providence, the second mutation occurs at position β82, a critical site within the 2,3-diphosphoglycerate (2,3-DPG) binding pocket. The original mutation is a substitution of lysine (B10760008) by asparagine (Lys→Asn), which can then undergo in vivo deamidation to aspartic acid (Asn→Asp). sigmaaldrich.com This results in two distinct abnormal hemoglobin molecules originating from a single genetic event. sigmaaldrich.com

The secondary mutations in non-S sickling variants can significantly alter the hemoglobin's function compared to HbS alone.

Oxygen Affinity: Hemoglobin S-Providence exhibits a higher oxygen affinity than Hemoglobin S. This is attributed to the β82 substitution, which impairs the binding of the allosteric effector 2,3-DPG. With reduced 2,3-DPG binding, the hemoglobin molecule remains in a higher-affinity state. One report documented a P50 value of 21.1 mmHg for a patient with the βK82D mutation, which is considerably lower than that of HbS (typically around 40 mmHg) and even normal Hemoglobin A (HbA), which has a P50 of approximately 26-27 mmHg. nih.govnih.gov In contrast, a variant like Hemoglobin S-Oman (β6 Glu→Val; β121 Glu→Lys) has a lower oxygen affinity than HbA.

Stability: Hemoglobin S-Providence is generally considered to have normal stability. However, studies have shown that the Providence mutation (β82 Lys→Asp) confers a remarkable resistance to oxidative degradation when compared to both HbA and HbS. nih.gov This increased oxidative stability is a key distinguishing feature. nih.gov Other non-S sickling variants, such as Hemoglobin C-Harlem, have been reported to have relatively lower thermal and mechanical stability compared to HbS. Current time information in Providence County, US.

Electrophoretic Mobility: A significant characteristic of Hemoglobin S-Providence is that it is indistinguishable from HbA on routine electrophoresis at both alkaline and acidic pH. nih.gov This can pose diagnostic challenges. In contrast, other non-S sickling variants have different electrophoretic patterns. For instance, Hemoglobin C-Harlem migrates with Hemoglobin C on alkaline electrophoresis. Current time information in Providence County, US.

Hemoglobin VariantSecond MutationOxygen Affinity (P50)StabilityElectrophoretic Mobility (Alkaline pH)
Hemoglobin S-Providenceβ82 Lys→Asn/AspHigher (P50 ≈ 21.1 mmHg)Normal, with increased oxidative stabilityMigrates with HbA
Hemoglobin S (Control)NoneLower (P50 ≈ 40 mmHg)DecreasedS position
Hemoglobin C-Harlemβ73 Asp→AsnSimilar to HbSLower than HbSMigrates with HbC
Hemoglobin S-Antillesβ23 Val→IleLower than HbSDecreasedS position

Comparison with Single Hemoglobin S Mutation

When compared directly to the single Hemoglobin S mutation, the addition of the Providence mutation at the β82 position introduces significant functional modifications. The primary distinction lies in the opposing effects on oxygen affinity. The β6 Glu→Val mutation in HbS is known to slightly decrease oxygen affinity. However, the β82 Lys→Asn/Asp substitution in Hemoglobin S-Providence, by disrupting 2,3-DPG binding, leads to a net increase in oxygen affinity. nih.gov

This higher oxygen affinity in Hemoglobin S-Providence is predicted to have a protective effect against sickling, as the hemoglobin molecules will remain oxygenated for longer, thus reducing the likelihood of polymerization. nih.gov Furthermore, the enhanced oxidative stability of Hemoglobin S-Providence contrasts with the known oxidative instability of HbS, which contributes to the pathophysiology of sickle cell disease. nih.gov

Interactions with Allosteric Effectors Beyond 2,3-DPG

The β82 position is a key component of the binding site for the primary allosteric effector, 2,3-DPG. The substitution of the positively charged lysine with a neutral asparagine or a negatively charged aspartic acid in Hemoglobin Providence significantly reduces the binding of this anionic cofactor. nih.gov This reduced interaction is the primary cause of the increased oxygen affinity.

While the interaction with 2,3-DPG is well-documented, the effects on other allosteric effectors are less characterized. However, it is known that heterotropic (pH and anion) interactions are greatly reduced in Hemoglobin Providence. nih.gov This suggests that the binding of other anions that act as allosteric effectors, such as chloride ions, would also be diminished. The Bohr effect, which describes the pH-dependent regulation of oxygen affinity, is also reduced. nih.gov

Protein-Protein Interactions in the Context of Mutant Hemoglobin

The fundamental protein-protein interaction in sickling hemoglobinopathies is the polymerization of deoxygenated hemoglobin molecules. The presence of the β6 valine creates a hydrophobic patch on the surface of the hemoglobin tetramer, which can interact with a complementary site on an adjacent deoxygenated hemoglobin molecule, initiating polymerization.

In Hemoglobin S-Providence, while the β6 mutation provides the impetus for polymerization, the increased oxygen affinity resulting from the β82 mutation is expected to reduce the concentration of deoxygenated hemoglobin at any given oxygen tension. This would, in turn, decrease the propensity for polymerization. The specific impact of the β82 substitution on the kinetics and morphology of polymer formation has not been extensively detailed in the literature but is an area of significant interest.

Evolutionary and Structural Insights from Other β82 Substitutions (e.g., Hemoglobin Rahere, Hemoglobin Helsinki)

The β82 position is a functionally critical residue, and other naturally occurring substitutions at this site provide valuable insights into its structural and evolutionary significance.

Hemoglobin Rahere (β82 Lys→Thr): This variant also demonstrates a reduced interaction with 2,3-DPG, leading to a higher oxygen affinity. nih.gov The substitution of lysine with the smaller, uncharged threonine residue still disrupts the binding of the anionic cofactor, highlighting the importance of the positive charge of lysine at this position for normal allosteric regulation.

Hemoglobin Helsinki (β82 Lys→Met): In this variant, the replacement of lysine with methionine, a nonpolar amino acid, also results in a high oxygen affinity due to a significantly diminished effect of organic phosphates like 2,3-DPG. sigmaaldrich.comnih.gov This further underscores that the positive charge at β82 is essential for the proper binding of allosteric effectors and the subsequent modulation of oxygen affinity.

The existence of multiple variants at the β82 position, all leading to altered oxygen affinity through a common mechanism of disrupted 2,3-DPG binding, points to the strong selective pressure to maintain a positively charged residue at this site for efficient oxygen delivery. These "experiments of nature" confirm the critical role of the β82 lysine in the intricate allosteric regulation of hemoglobin function.

Advanced Research Directions and Potential Therapeutic Strategies

Hemoglobin S Providence as a Model for Oxidative Resistance in Hemoglobin

The primary pathological event in sickle cell disease, the polymerization of deoxygenated Hemoglobin S (HbS), is exacerbated by a state of chronic oxidative stress. nih.govmdpi.com HbS is notoriously unstable and prone to autoxidation, leading to the formation of highly toxic ferryl hemoglobin (HbFe4+), a reactive species that causes irreversible damage to the globin chains and the red blood cell membrane. nih.govjci.org A key target of this oxidative damage is the β-cysteine 93 (βCys93) residue. jci.orgmdpi.com

This compound serves as a crucial model for understanding and conferring oxidative resistance. The defining feature of this variant, the βK82D mutation (a substitution of lysine (B10760008) for aspartic acid at position 82 of the beta-globin chain), grants it remarkable stability against oxidative degradation. mdpi.comnih.gov Studies have demonstrated that HbS Providence is significantly more resistant to degradation by hydrogen peroxide (H2O2) compared to both normal Hemoglobin A (HbA) and standard sickle hemoglobin (HbS). mdpi.comnih.gov

The mechanism of this resistance is linked to a marked inhibition of the irreversible oxidation of the βCys93 side chain. nih.govncat.edu When exposed to oxidative stress, hemoglobins (B146990) containing the βK82D mutation show substantially less formation of cysteic acid, a byproduct of βCys93 oxidation. nih.govmdpi.com This protective effect minimizes the generation of harmful oxidative intermediates, thereby preserving the structural and functional integrity of the hemoglobin molecule. mdpi.comnih.gov The presence of the βK82D mutation confers a three- to six-fold reduction in βCys93 oxidation compared to HbA and a two- to three-fold reduction compared to HbS at various concentrations of H2O2. mdpi.com

Hemoglobin VariantH2O2 ConcentrationβCys93 Oxidation Reduction Factor (Compared to Control)
Hb Providence (βK82D) vs. HbA Low to High3 to 6-fold decrease
HbS Providence (βE6V/βK82D) vs. HbS Low to High2.7 to 3.0-fold decrease

This table summarizes the protective effect of the βK82D mutation against the oxidation of the βCys93 residue in the presence of hydrogen peroxide (H2O2), based on research findings. mdpi.com

Furthermore, in cellular models, endothelial cells treated with hemoglobin variants containing the βK82D mutation exhibit lower expression of heme oxygenase-1 and ferritin, which are markers of oxidative stress. nih.govmatilda.science This demonstrates that the oxidative stability conferred by the mutation translates to reduced oxidative toxicity at the cellular level, highlighting its potential therapeutic relevance. nih.govresearchgate.net

Exploration of βK82D as a Gene-Editing Target

The inherent oxidative stability of this compound has led researchers to propose the βK82D mutation as a promising target for gene-editing therapies in the treatment of sickle cell disease. nih.govmdpi.comnih.gov Current gene-editing strategies for sickle cell often focus on either directly correcting the βE6V mutation or reactivating the expression of fetal hemoglobin (HbF). nih.govfrontiersin.org Targeting βK82D represents an alternative and potentially complementary approach.

Strategies for Introducing Oxidative Stability into Sickle Hemoglobin

The primary strategy involves using genome editing tools like CRISPR/Cas9 to introduce a second mutation at the βK82 position in the β-globin gene of hematopoietic stem cells from a patient with sickle cell disease. nih.govnih.gov The goal would be to convert the existing HbS gene into a gene that codes for the more stable HbS Providence. This approach would not eliminate the sickle mutation itself but would add a protective modification, creating a hemoglobin molecule that is less susceptible to the oxidative damage that contributes to the disease's pathology. nih.govdntb.gov.ua By engineering this oxidative resistance directly into the patient's own hemoglobin, this strategy aims to reduce hemolysis, membrane damage, and the downstream inflammatory consequences of oxidative stress. nih.govjci.org

Molecular Basis for Anti-Sickling Properties Conferred by βK82D

The βK82D mutation confers anti-sickling benefits through at least two distinct molecular mechanisms.

First, by substantially reducing oxidative stress, the mutation mitigates a key driver of red blood cell membrane damage. mdpi.comnih.gov Oxidative damage contributes to the loss of membrane flexibility and the exposure of phosphatidylserine, which increases cellular adhesion and contributes to vaso-occlusion. mdpi.com By preventing the irreversible oxidation of βCys93 and the formation of ferryl Hb, the βK82D mutation helps maintain a healthier and more deformable red blood cell, even in the presence of HbS. nih.govmdpi.com

Second, the βK82D mutation has a direct impact on hemoglobin's allosteric properties. The β82 position is located in the central cavity of the hemoglobin tetramer and is a binding site for 2,3-diphosphoglycerate (2,3-DPG), a negative allosteric effector that reduces oxygen affinity. nih.govprovidence.edu The substitution of the positively charged lysine with the negatively charged aspartic acid weakens the binding of 2,3-DPG. psu.edu This results in a hemoglobin molecule with a higher affinity for oxygen. psu.edu Increased oxygen affinity stabilizes hemoglobin in the relaxed (R) state, which does not polymerize. nih.govnih.gov Therefore, by shifting the allosteric equilibrium towards the R-state, the βK82D mutation directly inhibits the fundamental polymerization process of HbS. nih.govnih.gov

Engineering of Oxidatively Stable Hemoglobin-Based Oxygen Carriers (HBOCs)

The development of safe and effective hemoglobin-based oxygen carriers (HBOCs), or blood substitutes, has been a long-standing goal in medicine. nih.gov A major hurdle has been the inherent instability of cell-free hemoglobin, which can lead to rapid oxidation, heme loss, and the generation of toxic reactive oxygen species. nih.govdovepress.comnih.gov These oxidative side reactions are believed to contribute significantly to the adverse effects observed in early clinical trials of HBOCs. nih.govnih.gov

The remarkable oxidative stability of the βK82D mutation makes it a highly attractive feature for the design of new-generation HBOCs. nih.gov Researchers have engineered this mutation into recombinant, genetically cross-linked hemoglobin tetramers to prevent their dissociation into smaller, less stable dimers. mdpi.comnih.gov The resulting molecule (rHb0.1/βK82D) demonstrates significantly enhanced resistance to oxidative degradation. nih.govnih.gov

Studies comparing these engineered HBOCs to their wild-type counterparts show that the presence of the βK82D mutation markedly inhibits the oxidation of the β93 cysteine side chain and reduces the rates of autoxidation and hemin (B1673052) loss, particularly at low hemoglobin concentrations where dissociation is more likely. nih.govncat.edu By creating a more robust and less toxic molecule, the incorporation of the Providence mutation represents a critical advancement in designing safer and more effective oxygen therapeutics. nih.govresearchgate.net

Development of Novel Molecular Inhibitors Targeting Polymerization and Oxidative Stress

The unique properties of this compound provide a biochemical blueprint for the development of novel small-molecule drugs for sickle cell disease. The ideal therapeutic agent would dually target both the polymerization of HbS and the associated oxidative stress. frontiersin.org

Research into HbS Providence underscores the value of targeting βCys93. nih.govmdpi.com This suggests that the development of molecular inhibitors that can specifically bind to or shield the βCys93 residue could mimic the protective effect of the βK82D mutation. frontiersin.org Such agents would function as antioxidants, preventing the formation of destabilizing cysteic acid and reducing the generation of ferryl heme. frontiersin.org Some existing drugs, like hydroxyurea, have been shown to reduce ferryl heme levels and protect βCys93, in addition to their primary mechanism of inducing fetal hemoglobin. frontiersin.org

Furthermore, the increased oxygen affinity of HbS Providence highlights the effectiveness of allosteric modulators that stabilize the non-polymerizing R-state of hemoglobin. nih.govnih.gov Drugs like Voxelotor work through this mechanism. ashpublications.org Future drug design could focus on creating single molecules that both allosterically increase oxygen affinity and possess an antioxidant moiety capable of protecting vulnerable residues like βCys93, thereby addressing two central pillars of sickle cell pathology simultaneously.

Broader Implications for Understanding Hemoglobin Allostery and Protein Deamidation

The study of this compound extends beyond its immediate therapeutic potential, offering fundamental insights into protein biochemistry.

The location of the βK82D mutation within the 2,3-DPG binding pocket provides a clear example of allosteric control in hemoglobin. nih.govpsu.edu The change in charge at this position directly modulates the binding of an allosteric effector, which in turn alters the protein's oxygen-binding affinity and its quaternary structure equilibrium (T-state vs. R-state). psu.edulibretexts.org This variant serves as a valuable natural model for investigating the intricate communication networks within the hemoglobin molecule that govern its function. mdpi.com

Additionally, Hemoglobin Providence is a classic case study for the post-translational modification known as protein deamidation. nih.govprovidence.edu The original genetic mutation is from lysine to asparagine (βK82N). providence.edu Subsequently, a portion of these asparagine residues undergoes deamidation in vivo, a non-enzymatic reaction that converts asparagine to aspartic acid, resulting in the βK82D form. nih.gov The structure of the local protein environment, specifically the folding of the EF corner of the globin chain, appears to create a conformation that favors this deamidation reaction. nih.gov Studying this phenomenon in Hb Providence helps elucidate the structural and chemical factors that control deamidation rates in proteins, a process implicated in protein aging and various disease states. researchgate.netresearchgate.netpnas.org

Systems Biology Approaches to Map this compound's Cellular Impact

Systems biology offers a holistic framework to understand the complex cellular and systemic consequences of the this compound (HbS Providence) variant. By integrating multi-omics data—including transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of how the specific βE6V and βK82D mutations collectively alter cellular networks compared to Hemoglobin S (HbS) alone. This approach moves beyond single-pathway analysis to create a detailed map of the molecular perturbations, revealing the interconnected changes in gene expression, protein function, and metabolic activity that define the HbS Providence phenotype.

A primary focus of this research has been on vascular endothelial cells, which are critically involved in the pathophysiology of sickle cell disease (SCD). Exposure of these cells to cell-free hemoglobin, a consequence of hemolysis, can induce significant oxidative stress and inflammation. Studies comparing the effects of HbS and HbS Providence have provided crucial insights into the latter's protective mechanisms at a molecular level.

Transcriptomic Analysis

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how HbS Providence influences gene expression programs within the cell. While comprehensive transcriptomic profiling specific to HbS Providence is an emerging area, existing protein-level data allows for informed predictions. For instance, studies on human pulmonary artery endothelial cells (HPAECs) have shown that HbS induces the expression of proteins involved in oxidative stress and inflammation. nih.govresearchgate.net A systems-level analysis would anticipate that cells exposed to HbS Providence would exhibit a transcriptomic signature indicative of reduced cellular stress compared to those exposed to HbS. This would likely involve the downregulation of genes encoding pro-inflammatory cytokines, adhesion molecules, and components of the heme-iron response pathway. Broader transcriptomic studies in SCD have consistently identified signatures of inflammation and myeloid cell activation in various organs. nih.gov A comparative transcriptomic analysis would therefore be invaluable in pinpointing the specific gene networks positively modulated by the Providence mutation.

Table 1: Predicted Differentially Expressed Genes in Endothelial Cells Exposed to HbS vs. HbS Providence This table is representative and based on documented protein-level changes and known SCD-related pathways.

Gene SymbolGene NamePredicted Change with HbS Providence (vs. HbS)Rationale / Cellular Pathway
HMOX1Heme Oxygenase 1DownregulationKey enzyme in heme catabolism; a marker of oxidative stress. Lower protein levels are observed. nih.govresearchgate.net
FTLFerritin Light ChainDownregulationPrimary intracellular iron storage protein; induced by excess iron from heme degradation. Lower protein levels are observed. nih.gov
TLR4Toll-Like Receptor 4DownregulationPattern recognition receptor that can be activated by heme, triggering inflammatory signaling. Lower protein levels are observed. nih.govresearchgate.net
VCAM1Vascular Cell Adhesion Molecule 1DownregulationMediates adhesion of leukocytes to the endothelium, a key step in vaso-occlusion. Lower protein levels are observed. nih.gov
NFE2L2Nuclear Factor Erythroid 2-Related Factor 2Downregulation of Target GenesMaster regulator of the antioxidant response; would likely be less activated due to lower oxidative stress from HbS Providence.

Proteomic Analysis

Proteomics provides a direct snapshot of the proteins present in a cell, offering functional context to transcriptomic data. Targeted proteomic studies using immunoblotting have confirmed the beneficial impact of HbS Providence on endothelial cells. When HPAECs were treated with HbS, there were significant increases in the expression of the oxidative stress marker heme oxygenase-1 (HO-1) and the iron-storage protein ferritin. nih.gov In contrast, treatment with HbS Providence resulted in significantly lower expression of these proteins, comparable to levels seen with non-pathological Hemoglobin A (HbA). nih.gov Furthermore, HbS Providence exposure led to decreased levels of toll-like receptor 4 (TLR4) and vascular cell adhesion molecule 1 (VCAM), key mediators of inflammation and endothelial activation. nih.govresearchgate.net These findings demonstrate that the Providence mutation confers a protective phenotype by mitigating the inflammatory and oxidative responses typically triggered by cell-free HbS.

Table 2: Observed Protein Expression Changes in Human Pulmonary Artery Endothelial Cells (HPAECs)


Metabolomic and Bioenergetic Profiling

Metabolomics analyzes the complete set of small-molecule metabolites, providing a real-time readout of cellular metabolism. The metabolic state of endothelial cells is profoundly affected by extracellular hemoglobin. Research has shown that the presence of the Providence mutation alters cellular bioenergetics for the better. nih.govnih.gov Using extracellular flux analysis, scientists measured the mitochondrial oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), a proxy for glycolysis. Endothelial cells exposed to HbS Providence demonstrated an improved bioenergetic function, characterized by enhanced basal cellular glycolysis and a greater glycolytic capacity compared to cells exposed to native HbS. nih.govnih.gov This suggests that HbS Providence is less disruptive to cellular energy metabolism, likely due to the reduced burden of oxidative stress, which is known to impair key metabolic enzymes. In broader SCD metabolomic studies, significant alterations in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and arginine metabolism have been documented, reflecting a systemic state of hypoxia and oxidative damage. mdpi.comresearchgate.net The normalization of glycolytic function by HbS Providence highlights its potential to correct fundamental metabolic disturbances.

Table 3: Bioenergetic Profile of Endothelial Cells Treated with Hemoglobin Variants


Integrative Modeling and Network Analysis

The ultimate goal of a systems biology approach is to integrate these disparate omics datasets to build predictive computational models. By mapping the observed changes in transcripts, proteins, and metabolites onto known biological networks, researchers can identify key nodes and pathways that are differentially regulated by HbS Providence. For example, the reduced expression of the TLR4 protein can be linked to the downstream downregulation of VCAM1 transcripts and protein, which in turn reduces inflammatory cell adhesion. nih.gov This anti-inflammatory effect is coupled with reduced oxidative stress (lower HO-1 and ferritin), which preserves metabolic function (improved glycolysis). nih.govnih.gov An integrated model would illustrate how the intrinsic oxidative stability conferred by the βK82D mutation initiates a cascade of favorable downstream events, ultimately leading to a less severe cellular phenotype. Such models are powerful tools for identifying novel therapeutic targets and for understanding the complex interplay between genotype and cellular function.

Q & A

Q. What biochemical methods are used to characterize the structural differences between hemoglobin S (HbS) and hemoglobin S Providence (HbS Prov)?

To assess structural differences, researchers employ techniques such as:

  • X-ray crystallography : Resolves atomic-level structural changes caused by the βE6V and βK82D mutations .
  • Mass spectrometry : Identifies post-translational modifications and quantifies oxidation levels (e.g., Cys93 oxidation in HbS Prov vs. HbS) .
  • Spectrophotometric analysis : Measures oxygen-binding affinity and stability under varying pH and oxidative conditions .
    Key findings from these methods show HbS Prov reduces Cys93 oxidation by 60–70% compared to HbS, suggesting altered redox dynamics .

Q. How do in vitro models compare HbS Prov and HbS in endothelial cell oxidative stress assays?

  • Cell culture protocols : Use human pulmonary artery endothelial cells (HPAECs) exposed to purified Hb variants at ratios mimicking physiological conditions (e.g., 2.5:1 to 10:1 H₂O₂:Hb) .
  • Evaluation metrics : Quantify Cys93 oxidation via Western blot or ELISA, and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFDA) .
  • Statistical analysis : Apply ANOVA to compare oxidation levels across Hb types, ensuring replicates (n ≥ 3) to address variability .

Advanced Research Questions

Q. What experimental designs address contradictory findings on HbS Prov’s protective role in sickle cell disease (SCD)?

Contradictions arise from conflicting in vitro vs. clinical data. To resolve this:

  • Controlled in vivo models : Use transgenic mice expressing HbS Prov to monitor vaso-occlusive crises and hemolysis under hypoxia .
  • Multi-omics integration : Combine proteomics (oxidation markers) with transcriptomics (endothelial activation pathways) to identify mechanistic discrepancies .
  • Systematic reviews : Apply GRADE criteria to evaluate evidence quality, prioritizing studies with standardized Hb purification protocols .

Q. How can researchers optimize redox equilibrium studies for HbS Prov under physiological shear stress?

  • Microfluidic systems : Simulate vascular shear stress (1–10 dyn/cm²) to study HbS Prov’s behavior in dynamic environments .
  • Kinetic assays : Measure heme iron oxidation rates using stopped-flow spectroscopy under varying O₂ tensions .
  • Data normalization : Control for pH, temperature, and Hb concentration, as these variables significantly affect redox outcomes .

Q. What frameworks guide the development of clinical hypotheses for HbS Prov’s impact on SCD comorbidities?

  • SPIDER framework : Structure qualitative studies on patient samples (e.g., Sample: SCD patients with HbS Prov; Phenomenon of Interest: Reduced endothelial dysfunction) .
  • PICO format : Define Population (SCD cohorts), Intervention (HbS Prov prevalence), Comparison (HbS-only patients), Outcome (frequency of renal/cardiac complications) .
  • Delphi consensus : Engage hematology experts to prioritize research gaps (e.g., HbS Prov’s role in pulmonary hypertension) .

Methodological Considerations

Q. How should researchers validate HbS Prov’s antioxidant properties across experimental models?

  • Cross-model validation : Compare results from cell cultures, animal models, and patient-derived data to confirm consistency .
  • Negative controls : Include HbA (normal hemoglobin) and crosslinked Hb variants to rule out assay artifacts .
  • Power calculations : Use G*Power software to determine sample sizes ensuring statistical significance (α = 0.05, β = 0.2) .

Q. What statistical approaches resolve variability in HbS Prov’s oxidation data across studies?

  • Meta-regression : Adjust for confounding variables (e.g., Hb concentration, assay type) in pooled datasets .
  • Robust regression : Mitigate outlier effects in small-sample studies (e.g., n < 5) .
  • Sensitivity analysis : Test if conclusions hold when excluding low-quality studies (e.g., those without blinding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.